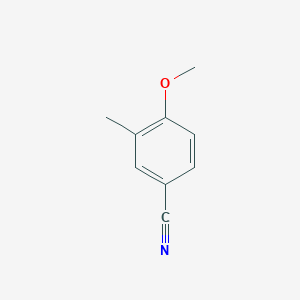

4-Methoxy-3-methylbenzonitrile

Description

Historical Trajectories in Benzonitrile (B105546) Chemistry Research

The first synthesis of a nitrile, hydrogen cyanide, was achieved by C. W. Scheele in 1782. However, it was not until 1832 that the aromatic nitrile, benzonitrile, was prepared by Friedrich Wöhler and Justus von Liebig. A more substantial synthesis was later reported by Hermann Fehling in 1844, who produced the compound by heating ammonium (B1175870) benzoate. scienceopen.comontosight.ai This early work was pivotal, establishing the fundamental structure and reactivity of benzonitriles and paving the way for further exploration.

Over the years, a variety of synthetic methods for benzonitriles have been developed. Notable early methods include the Sandmeyer reaction, discovered in 1884, which involves the reaction of an aryl diazonium salt with copper(I) cyanide. rsc.org The Rosenmund-von Braun reaction, another classical method, utilizes the reaction of an aryl halide with cuprous cyanide. ontosight.ai A significant industrial method that emerged is the ammoxidation of toluene (B28343), where toluene reacts with ammonia (B1221849) and oxygen at high temperatures to produce benzonitrile. ontosight.ai

Contemporary Significance of Nitrile-Bearing Aromatic Molecules in Chemical Synthesis

Aromatic nitriles are a cornerstone of modern organic synthesis due to the versatile reactivity of the nitrile group. rsc.orgsioc-journal.cn This functional group can be readily transformed into a variety of other important functionalities, including amines, carboxylic acids, amides, and ketones. enantilabs.com This versatility makes aromatic nitriles invaluable intermediates in the synthesis of complex molecules.

In contemporary chemical synthesis, aromatic nitriles are crucial building blocks for a wide array of products. They are extensively used in the pharmaceutical industry for the synthesis of numerous drugs. rsc.org For instance, they are precursors to various bioactive molecules, including those with anti-inflammatory and analgesic properties. Current time information in Bangalore, IN. Furthermore, aromatic nitriles are integral to the production of agrochemicals, such as pesticides and herbicides, as well as dyes and pigments. rsc.org In the field of materials science, these compounds are utilized in the creation of advanced materials, including specialty polymers and resins, where they can enhance properties like thermal stability. Current time information in Bangalore, IN.acs.org Modern synthetic techniques, such as transition metal-catalyzed cyanation reactions, have further expanded the accessibility and application of this important class of molecules. longshinebiotech.com

Positioning of 4-Methoxy-3-methylbenzonitrile within Modern Organic Chemistry Research

This compound, a specifically substituted benzonitrile, holds a significant position in modern organic chemistry research. Its unique substitution pattern, featuring both a methoxy (B1213986) and a methyl group on the benzene (B151609) ring, influences its reactivity and makes it a valuable intermediate in the synthesis of targeted molecules. Current time information in Bangalore, IN.

A primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals. Current time information in Bangalore, IN. It is notably a precursor to the non-steroidal mineralocorticoid receptor antagonist, Finerenone, which is used in the treatment of chronic kidney disease associated with type 2 diabetes. enantilabs.comsmolecule.com The synthesis of Finerenone involves the conversion of this compound to 4-formyl-3-methoxybenzonitrile (B1591161), which then undergoes further reactions to construct the final drug molecule. longshinebiotech.comsmolecule.comgoogle.com

Beyond its role in the synthesis of Finerenone, this compound is explored for the development of other bioactive compounds, including those with potential anti-inflammatory and analgesic effects. Current time information in Bangalore, IN. Its utility also extends to the agrochemical and material science sectors, where it serves as a building block for new products. Current time information in Bangalore, IN. The strategic placement of the methoxy and methyl groups on the aromatic ring allows for selective chemical transformations, making it a versatile tool for organic chemists.

Physicochemical and Spectroscopic Data of this compound

Below are tables detailing the key physicochemical properties and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.18 g/mol |

| Appearance | Solid |

| CAS Number | 53078-71-0 |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Table 2: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.46 | d | 8.1 | Aromatic CH |

| 7.37 | s | Aromatic CH | |

| 6.83 | d | 8.1 | Aromatic CH |

| 3.86 | s | -OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from ScienceOpen scienceopen.com

Table 3: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 161.2 | Aromatic C-O |

| 133.9 | Aromatic CH |

| 132.0 | Aromatic CH |

| 128.2 | Aromatic C-CH₃ |

| 119.5 | Aromatic C-CN |

| 110.2 | Aromatic CH |

| 103.4 | C≡N |

| 55.6 | -OCH₃ |

Solvent: CDCl₃, Frequency: 100 MHz. Data sourced from ScienceOpen scienceopen.com

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVJHSDSGDKQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy 3 Methylbenzonitrile

Established Synthetic Pathways for Benzonitrile (B105546) Derivatives

The synthesis of benzonitrile and its derivatives is a fundamental process in organic chemistry, with applications ranging from pharmaceuticals to materials science. Several robust methods have been developed over the years, each with distinct advantages and substrate scopes.

Cyanation Strategies for Aromatic Precursors

The direct introduction of a cyano (-CN) group onto an aromatic ring is a primary strategy for synthesizing benzonitriles. These methods can be broadly categorized based on the nature of the starting material and the type of catalyst employed.

Sandmeyer and Rosenmund-von Braun Reactions: The Sandmeyer reaction, a classic method, involves the conversion of an aryldiazonium salt to the corresponding nitrile using a copper(I) cyanide catalyst. A related traditional method is the Rosenmund-von Braun reaction, which utilizes cuprous cyanide to displace an aryl halide, typically at elevated temperatures. google.com

Palladium-Catalyzed Cyanation: Modern organic synthesis frequently employs palladium-catalyzed cross-coupling reactions for the cyanation of aryl halides (bromides, chlorides) and pseudo-halides (triflates, sulfonates). google.comorganic-chemistry.org These methods offer milder reaction conditions and broader functional group tolerance compared to traditional copper-mediated reactions. organic-chemistry.org Various cyanide sources can be used, including non-toxic alternatives like potassium ferrocyanide. organic-chemistry.org

Direct C-H Cyanation: Emerging techniques focus on the direct functionalization of aromatic C-H bonds to install a nitrile group, avoiding the need for pre-functionalized starting materials like halides. nih.gov These methods often utilize transition metal catalysts, such as rhodium, or employ photoredox catalysis under mild conditions. nih.govresearchgate.net

Table 1: Comparison of Aromatic Cyanation Strategies

| Method | Precursor | Cyanide Source | Catalyst | Key Features |

|---|---|---|---|---|

| Sandmeyer Reaction | Aryldiazonium Salt | CuCN | Copper(I) | Classic method for aromatic amines |

| Rosenmund-von Braun | Aryl Halide | CuCN | Copper(I) | Requires high temperatures |

| Pd-Catalyzed Coupling | Aryl Halide/Pseudo-halide | KCN, NaCN, K₄[Fe(CN)₆] | Palladium | Mild conditions, high yields, broad scope google.comorganic-chemistry.org |

| Direct C-H Cyanation | Unfunctionalized Arene | Various | Rhodium, Photoredox | High atom economy, avoids pre-functionalization nih.gov |

Ammoxidation and Ammonia-Mediated Transformations

Ammoxidation is a significant industrial process for the synthesis of aromatic nitriles from alkylaromatics. This gas-phase catalytic reaction involves the reaction of a methyl group on an aromatic ring with ammonia (B1221849) and oxygen.

C₆H₅CH₃ + NH₃ + 1.5 O₂ → C₆H₅CN + 3 H₂O

Research has focused on developing more efficient catalysts that can operate under milder conditions and improve selectivity to the desired nitrile product, minimizing the formation of byproducts like carbon oxides. tue.nlmedcraveonline.com

Dehydration Reactions of Benzaldehyde (B42025) Oximes

The conversion of aromatic aldehydes to nitriles via an oxime intermediate is a versatile and widely used laboratory method. The process involves two main steps: the formation of a benzaldehyde oxime from the corresponding benzaldehyde and a hydroxylamine (B1172632) salt, followed by the dehydration of the oxime to yield the benzonitrile. rsc.orgasianpubs.org

This transformation can be performed as a two-step process or, more conveniently, as a one-pot synthesis where the aldehyde is directly converted to the nitrile without isolating the oxime intermediate. rsc.orggoogle.com A variety of dehydrating agents and catalysts can be employed for the second step, including:

Thionyl chloride google.com

Phosphorus oxychloride atamanchemicals.com

Anhydrous ferrous sulfate (B86663) asianpubs.org

N,N-Dimethylformamide (DMF) as both solvent and catalyst at high temperatures researchgate.net

The dehydration of benzaldehyde oxime itself is a key reaction that yields benzonitrile. wikipedia.org This method is advantageous as it starts from readily available aldehydes and proceeds under relatively mild conditions. rsc.org

Conversion from Aromatic Amides

The dehydration of primary aromatic amides (benzamides) is a direct and efficient route to the corresponding benzonitriles. scirp.org This reaction is a formal removal of a water molecule from the primary amide group (-CONH₂) to form the cyano group (-CN).

A wide range of dehydrating agents have been reported for this transformation, from classic stoichiometric reagents to modern catalytic systems. researchgate.net

Table 2: Reagents for Dehydration of Primary Amides to Nitriles

| Reagent/Catalyst | Category | Notes |

|---|---|---|

| Phosphorus pentoxide (P₂O₅) | Classic Dehydrating Agent | Harsh conditions often required nih.gov |

| Thionyl chloride (SOCl₂) | Classic Dehydrating Agent | Common laboratory reagent nih.gov |

| Indium(III) triflate | Lewis Acid Catalyst | Highly efficient, requires only catalytic amounts scirp.org |

This method is particularly useful for substrates where the primary amide is readily accessible, for instance, through the hydrolysis of a nitrile or the reaction of an acid chloride with ammonia. scirp.org

Targeted Synthetic Approaches for 4-Methoxy-3-methylbenzonitrile

While the general methods described above are applicable to a wide range of benzonitrile derivatives, specific, multi-step sequences are often developed to synthesize particular isomers with high purity and yield.

Halogenation and Subsequent Hydrolysis Routes for 4-Methyl-3-methoxybenzonitrile Derivatives

A notable targeted synthesis in this class of compounds is the preparation of 4-formyl-3-methoxybenzonitrile (B1591161), a key intermediate for fine chemicals, starting from its isomer, 4-methyl-3-methoxybenzonitrile. google.com This process highlights a common strategy where a methyl group on the aromatic ring is functionalized to introduce an aldehyde group.

The synthesis proceeds in two main steps:

Bromination: The starting material, 4-methyl-3-methoxybenzonitrile, undergoes a radical bromination reaction. This step targets the benzylic protons of the methyl group, converting it to a dibromomethyl group, yielding the intermediate 3-methoxy-4-(dibromomethyl)benzonitrile. google.com

Hydrolysis: The resulting dibromomethyl intermediate is then subjected to hydrolysis. This reaction replaces the two bromine atoms with oxygen, forming the aldehyde (formyl) group. An efficient method for this step involves using silver nitrate (B79036) in an aqueous ethanol (B145695) mixture under reflux, which facilitates the conversion to the final product, 4-formyl-3-methoxybenzonitrile, in high purity. google.com

This specific pathway demonstrates a targeted approach to creating a functionalized derivative from a readily available substituted benzonitrile isomer.

Green Chemistry Principles in Benzonitrile Synthesis

Green chemistry represents a fundamental shift in the approach to chemical synthesis, emphasizing the reduction or elimination of hazardous substances. jctjournal.com For benzonitriles, this involves the adoption of safer solvents, energy-efficient reaction conditions, and catalyst systems that are both effective and environmentally friendly.

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as green alternatives to volatile organic solvents due to their low volatility, high thermal stability, and recyclability. alfa-chemistry.comacs.org Nitrile-functionalized ionic liquids, which incorporate a cyano group into the cation or anion, offer the dual benefits of acting as a solvent and a ligand for catalysts. alfa-chemistry.com The introduction of the cyano group can significantly reduce the viscosity of the ionic liquid, a common drawback of earlier generations of ILs. alfa-chemistry.com

In organic reactions, these functionalized ILs can serve as the reaction medium for transition-metal-catalyzed processes, such as Suzuki and Stille coupling reactions. alfa-chemistry.com Their ability to stabilize nano-catalysts and facilitate catalyst recycling makes them particularly valuable. alfa-chemistry.com For instance, imidazolium-based ionic liquids with nitrile functionality have been synthesized and characterized, demonstrating their potential to act as both a solvent and a ligand in catalytic reactions like hydrogenation, with high retention of the catalyst during product extraction. acs.orgnih.gov The use of ionic liquids can lead to good yields in nucleophilic substitution reactions for the synthesis of nitriles. organic-chemistry.org

Table 1: Properties and Applications of Nitrile-Functionalized Ionic Liquids in Synthesis

| Property | Advantage in Synthesis | Example Application |

|---|---|---|

| Low Volatility | Reduced air pollution, safer handling | Used as a stable solvent in various organic reactions. alfa-chemistry.com |

| High Thermal Stability | Allows for a wider range of reaction temperatures | Suitable for reactions requiring elevated temperatures. alfa-chemistry.com |

| Recyclability | Reduces waste and cost | Catalyst and solvent can be reused multiple times. alfa-chemistry.com |

| Reduced Viscosity | Improved mass transfer and reaction rates | Facilitates more efficient Suzuki and Stille coupling reactions. alfa-chemistry.com |

The development of catalyst-free synthetic routes is a cornerstone of green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts. jctjournal.com Several catalyst-free methods for nitrile synthesis and related reactions have been developed, often utilizing water as a benign solvent.

For example, a catalyst-free protocol for the synthesis of dihydropyrano[2,3-c]pyrazoles has been successfully demonstrated in water under ultrasonic irradiation, achieving high yields in short reaction times. nih.gov While not a direct synthesis of this compound, this illustrates the potential of catalyst-free systems in aqueous media for creating complex molecules. Similarly, the synthesis of β-ketonitriles has been achieved at room temperature without transition metal catalysts by reacting amides with acetonitrile (B52724) in the presence of LiHMDS, tolerating a wide variety of functional groups. rsc.org

Another approach involves the metal-free synthesis of allyl nitriles through a Csp2–Csp3 coupling reaction between olefins and azobis(alkyl-carbonitrile), where iodine acts as the promoter and N2 is the only byproduct. acs.org This method avoids the use of virulent nitrile reagents and the generation of toxic waste. acs.org

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate chemical reactions, often leading to higher yields and purity compared to conventional heating methods. rasayanjournal.co.inat.ua

Ultrasonication: Sonochemistry utilizes the physical and chemical effects of acoustic cavitation to enhance reaction rates. The collapse of cavitation bubbles generates localized high temperatures and pressures, which can promote chemical reactivity. sid.ir Ultrasound has been effectively used for the hydrolysis of nitriles to amides, achieving good to excellent yields in significantly shorter reaction times (15-90 minutes) at room temperature compared to traditional methods. sid.ir The application of ultrasound in water has been shown to produce excellent yields (86% to 98%) in very short timeframes (5 to 10 minutes) for various reactions involving nitriles. nih.gov The rate of hydrolysis of nitriles to carboxylic acids is also dramatically increased under sonication in basic solutions. researchgate.net

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) utilizes the selective absorption of microwave energy by polar molecules to achieve rapid heating. chemicaljournals.com This technique has been applied to the synthesis of benzonitriles, demonstrating swift reactions and high yields. For instance, the synthesis of 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde (B44291) has been achieved under microwave irradiation. google.com Microwave-assisted methods often reduce reaction times from hours to minutes and can be performed under solvent-free conditions, further enhancing their green credentials. rasayanjournal.co.inchemicaljournals.com For example, the hydrolysis of benzamide (B126) to benzoic acid, a reaction related to nitrile chemistry, is completed in 7 minutes under microwave conditions with 99% yield, compared to 1 hour for the conventional method. rasayanjournal.co.in

Table 2: Comparison of Conventional vs. Energy-Efficient Synthesis Methods

| Reaction | Conventional Method | Microwave/Ultrasound Method | Advantage |

|---|---|---|---|

| Hydrolysis of Benzyl Chloride | 35 minutes | 3 minutes (Microwave) | 97% yield, significantly faster. rasayanjournal.co.inchemicaljournals.com |

| Hydrolysis of Benzamide | 1 hour | 7 minutes (Microwave) | 99% yield, much shorter reaction time. rasayanjournal.co.in |

| Synthesis of Dihydropyranopyrazoles | 4 hours (silent) | 1 hour (Ultrasound) | Higher yield (96% vs 80%), faster reaction. nih.gov |

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), offers a solvent-free alternative to traditional solution-phase synthesis. beilstein-journals.org This technique aligns with green chemistry principles by minimizing or eliminating the use of solvents. wikipedia.org

Solvent-free synthesis of a range of crystalline metal-organic frameworks (MOFs) has been demonstrated by grinding the metal acetate (B1210297) and the organic proligand in a ball mill, often resulting in quantitative yields. wikipedia.org While not a direct synthesis of the target molecule, this showcases the power of mechanochemistry. More directly related, the synthesis of 1,2-disubstituted benzimidazoles and quinazolin-4(3H)-ones has been achieved under solvent-free mechanochemical conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). beilstein-journals.org This approach is considered green and eco-friendly due to its solvent-free and metal-free nature. beilstein-journals.org

Catalytic Systems in the Synthesis of this compound and Related Compounds

Catalysts are crucial for enabling efficient and selective chemical transformations. In the context of benzonitrile synthesis, both homogeneous and heterogeneous catalysts play a significant role.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. Palladium-catalyzed cross-coupling reactions are a prominent example and have been extensively used for the synthesis of aryl nitriles.

A mild and efficient palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been developed, operating at temperatures from room temperature to 40 °C. acs.org This method is applicable to a broad scope of substrates, including those with electron-donating groups like methoxy (B1213986) substituents, providing the corresponding nitriles in excellent yields (≥95%). acs.org For instance, the cyanation of aryl bromides with methoxy groups proceeded with high efficiency. acs.org Another general method for the direct α-arylation of nitriles with aryl chlorides has been developed using a palladium catalyst with a commercially available ligand. organic-chemistry.org

Furthermore, platinum(II) complexes have been reported as effective homogeneous catalysts for the hydration of nitriles to amides under neutral conditions, avoiding the harsh acidic or basic conditions of traditional methods. researchgate.net

Table 3: Examples of Homogeneous Catalysis for Aryl Nitrile Synthesis

| Catalyst System | Substrate | Cyanide Source | Key Features |

|---|---|---|---|

| Palladium Palladacycle | (Hetero)aryl Halides/Triflates | Zn(CN)₂ | Mild conditions (rt - 40 °C), broad scope, high yields. acs.org |

| Palladium/P Ligand | Aryl Chlorides | - | Direct α-arylation of nitriles. organic-chemistry.org |

| Nickel Catalyst | Aryl (pseudo)halides | 2-methyl-2-phenyl malononitrile | Reductive coupling, bench-stable CN source. organic-chemistry.org |

Heterogeneous Catalysis in Aromatic Nitrile Synthesis

The synthesis of aromatic nitriles through heterogeneous catalysis represents a significant advancement in chemical manufacturing, offering greener, more efficient, and cost-effective alternatives to traditional stoichiometric methods. Among these, vapor-phase ammoxidation is a prominent technique for the direct conversion of methyl-substituted aromatic compounds into their corresponding nitriles. This process involves the reaction of the aromatic hydrocarbon with ammonia and oxygen over a solid catalyst at elevated temperatures.

The ammoxidation of substituted toluenes is a well-established industrial process. For instance, benzonitrile is produced from toluene (B28343), and phthalonitriles are synthesized from xylenes (B1142099) using this method. The reaction's utility extends to substrates with various functional groups, including chloro-substituted toluenes and methylpyridines, demonstrating its tolerance for heteroatoms and other substituents. wikipedia.org This versatility suggests that the ammoxidation of 4-methoxy-3-methyltoluene is a highly plausible and direct route for the industrial-scale production of this compound.

The catalysts typically employed in ammoxidation are mixed metal oxides, with vanadium and molybdenum oxides being particularly common. wikipedia.org For instance, a vanadium-phosphorus oxide catalyst supported on silica (B1680970) (VPO/SiO2) has been effectively used for the ammoxidation of p-methoxytoluene to produce anisonitrile (B134855) (p-methoxybenzonitrile). researchgate.net Given the structural similarity, it is anticipated that similar catalytic systems would be effective for the conversion of 4-methoxy-3-methyltoluene.

The general reaction scheme for the ammoxidation of 4-methoxy-3-methyltoluene can be depicted as follows:

CH₃C₆H₃(OCH₃)CH₃ + NH₃ + ³/₂ O₂ → NCC₆H₃(OCH₃)CH₃ + 3 H₂O

Key parameters influencing the reaction's efficiency include temperature, the molar ratios of reactants (ammonia and air to the organic substrate), and the catalyst composition. Research on the ammoxidation of p-methoxytoluene has provided insights into optimal reaction conditions, which can serve as a valuable starting point for the synthesis of this compound. researchgate.net

The following table summarizes the findings from a study on the ammoxidation of p-methoxytoluene, a compound structurally analogous to the precursor for this compound. These conditions and results provide a representative example of what could be expected for the target synthesis.

| Parameter | Condition/Value |

|---|---|

| Catalyst | VPO/SiO₂ (P/V ratio = 1) |

| Reaction Temperature | 603 K |

| Molar Ratio (Substrate:NH₃:Air) | 1:12:30 |

| Space Velocity | 564 h⁻¹ |

| Conversion of p-methoxytoluene | 98% |

| Molar Yield of p-methoxybenzonitrile | 63% |

| Selectivity for p-methoxybenzonitrile | 64.3% |

Data derived from the ammoxidation of p-methoxytoluene, a structurally similar compound, as a representative example. researchgate.net

The mechanism of ammoxidation over metal oxide catalysts is complex but generally understood to involve the activation of the methyl group on the aromatic ring and the subsequent reaction with ammonia and oxygen species on the catalyst surface. The process represents a partial oxidation, and byproducts can be formed, though the feedstock is typically simple and economically viable. wikipedia.org

Reactivity and Mechanistic Investigations of 4 Methoxy 3 Methylbenzonitrile

Nucleophilic Addition Reactions to the Nitrile Functionality

The nitrile group (C≡N) in 4-methoxy-3-methylbenzonitrile is characterized by a strongly polarized triple bond, rendering the carbon atom electrophilic. This inherent electrophilicity makes the nitrile group susceptible to nucleophilic attack, leading to a variety of important chemical transformations.

The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids, proceeding through an amide intermediate. libretexts.orgchemguide.co.uk This transformation can be effectively carried out under either acidic or basic conditions. libretexts.orgjove.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orgjove.comacademyart.edu The subsequent steps involve nucleophilic attack by water, a proton transfer, and tautomerization to form an amide. libretexts.orgchemistrysteps.com This amide intermediate is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium (B1175870) ion. chemguide.co.ukjove.com

Protonation: The nitrile nitrogen is protonated by the acid catalyst.

Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon.

Deprotonation: The oxygen atom is deprotonated to form a tautomeric form of an amide. jove.com

Tautomerization: The intermediate tautomerizes to the more stable amide form, 4-methoxy-3-methylbenzamide.

Amide Hydrolysis: The amide is subsequently hydrolyzed to 4-methoxy-3-methylbenzoic acid and an ammonium ion. jove.com

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. libretexts.orgacademyart.edu This addition leads to the formation of an imidic acid after protonation by water. libretexts.orgchemistrysteps.com Tautomerization of the imidic acid yields an amide. chemistrysteps.com This amide then undergoes further base-catalyzed hydrolysis to form a carboxylate salt. chemistrysteps.com A final acidification step is required to protonate the carboxylate and yield the carboxylic acid. jove.com

The mechanism for the base-catalyzed hydrolysis of this compound is:

Nucleophilic Attack: A hydroxide ion attacks the nitrile carbon.

Protonation: The resulting anion is protonated by water to form an imidic acid. libretexts.org

Tautomerization: The imidic acid tautomerizes to form 4-methoxy-3-methylbenzamide.

Amide Hydrolysis: The amide is further attacked by hydroxide, ultimately leading to the formation of the 4-methoxy-3-methylbenzoate salt and ammonia (B1221849).

Acidification: The carboxylate salt is protonated in a final workup step to give 4-methoxy-3-methylbenzoic acid.

| Condition | Catalyst/Reagent | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acidic | H₃O⁺ (e.g., HCl, H₂SO₄), Heat | 4-Methoxy-3-methylbenzamide | 4-Methoxy-3-methylbenzoic acid |

| Basic | OH⁻ (e.g., NaOH, KOH), Heat, then H₃O⁺ workup | 4-Methoxy-3-methylbenzamide | 4-Methoxy-3-methylbenzoic acid |

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily react with nitriles. ucalgary.cachemistrysteps.com This reaction provides a valuable synthetic route to ketones. libretexts.orgchemistrysteps.com The reaction involves the nucleophilic addition of the organometallic reagent to the electrophilic nitrile carbon. ucalgary.cachemistrysteps.com This addition forms a stable intermediate imine salt (an imine anion). libretexts.orgchemistrysteps.com Unlike reactions with carbonyls, a second addition of the organometallic reagent does not occur because this would place two negative charges on the nitrogen atom. chemistrysteps.com The reaction is quenched with an aqueous acid workup, which hydrolyzes the intermediate imine to produce a ketone. ucalgary.camasterorganicchemistry.comjove.com

For this compound, the reaction with a Grignard reagent (e.g., R-MgBr) would proceed as follows:

Nucleophilic Addition: The carbanionic carbon of the Grignard reagent attacks the nitrile carbon, breaking the C≡N pi bond and forming a new carbon-carbon bond. This results in a magnesium salt of an imine anion. libretexts.orgmasterorganicchemistry.com

Hydrolysis: Addition of aqueous acid (H₃O⁺) protonates the nitrogen to form an imine, which is then further hydrolyzed to yield the final ketone product and ammonia. libretexts.orgjove.com

| Reagent Type | Example Reagent | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Grignard Reagent | CH₃MgBr | Imine Salt | 1-(4-Methoxy-3-methylphenyl)ethan-1-one |

| Organolithium Reagent | CH₃Li | Imine Salt | 1-(4-Methoxy-3-methylphenyl)ethan-1-one |

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. chemistrysteps.comwikipedia.org

Reduction to Primary Amines with Lithium Aluminum Hydride (LiAlH₄):

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines. chemistrysteps.comchemguide.co.ukcommonorganicchemistry.com The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the nitrile carbon. libretexts.orgjove.com The first hydride addition forms an imine anion, and the second addition generates a dianion. jove.com An aqueous workup then protonates the nitrogen to yield the primary amine. chemistrysteps.comjove.com The reduction of this compound with LiAlH₄ would produce (4-methoxy-3-methylphenyl)methanamine.

Reduction to Aldehydes with Diisobutylaluminum Hydride (DIBAL-H):

Diisobutylaluminum hydride (DIBAL-H) is a less reactive, bulkier reducing agent. chemistrysteps.commasterorganicchemistry.com It allows for the partial reduction of nitriles to aldehydes when used in a controlled manner, typically with one equivalent of the reagent at low temperatures (e.g., -78 °C). masterorganicchemistry.comadichemistry.com DIBAL-H first acts as a Lewis acid, coordinating to the nitrile nitrogen. This is followed by the transfer of a single hydride to the carbon, forming an aluminum-imine intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate is stable at low temperatures. adichemistry.com Subsequent hydrolysis during the workup cleaves the carbon-nitrogen bond, liberating the aldehyde. chemistrysteps.comwikipedia.org Using DIBAL-H, this compound can be converted to 4-methoxy-3-methylbenzaldehyde. If excess DIBAL-H or higher temperatures are used, the nitrile may be fully reduced to the primary amine. adichemistry.com

| Reducing Agent | Typical Conditions | Product | Functional Group Transformation |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Ether solvent 2. H₂O workup | (4-Methoxy-3-methylphenyl)methanamine | -C≡N → -CH₂NH₂ |

| Diisobutylaluminum Hydride (DIBAL-H) | 1. Toluene (B28343), -78°C 2. H₂O workup | 4-Methoxy-3-methylbenzaldehyde | -C≡N → -CHO |

The electrophilic nature of the nitrile carbon makes it a target for biological nucleophiles, most notably the thiol group of cysteine residues in proteins. nih.gov This reactivity is of significant interest in the field of drug discovery, where the nitrile group can act as a "warhead" for covalent inhibitors. nih.govnih.gov These inhibitors form a reversible covalent bond with their target enzyme. researchgate.net

The reaction mechanism involves the nucleophilic attack of the thiolate anion (Cys-S⁻) on the nitrile carbon. nih.gov This attack, often assisted by a proton transfer, leads to the formation of a thioimidate intermediate. nih.gov This thioimidate adduct can then, in some cases, evolve into a more stable thiazoline (B8809763) product. nih.gov The reactivity of the nitrile towards cysteine is highly dependent on its electronic environment. Electron-withdrawing groups on the aromatic ring enhance reactivity, while electron-donating groups decrease it. nih.gov

Electrophilic Aromatic Substitution Reactions on the this compound Ring

In electrophilic aromatic substitution (EAS), substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile. wikipedia.org The reactivity of the this compound ring is governed by the interplay of its three substituents: the methoxy (B1213986) group (-OCH₃), the methyl group (-CH₃), and the nitrile group (-CN).

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. libretexts.org It donates electron density to the ring through a strong resonance effect (+M effect), which outweighs its inductive electron-withdrawal (-I effect). organicchemistrytutor.com This donation significantly increases the electron density at the ortho and para positions, making them more nucleophilic and stabilizing the arenium ion intermediate formed during the substitution at these positions. libretexts.orgorganicchemistrytutor.com

Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho, para-director. libretexts.org It donates electron density primarily through an inductive effect (+I effect), which stabilizes the carbocation intermediate formed during ortho and para attack. libretexts.org

Nitrile Group (-CN): The nitrile group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the meta position because this avoids placing the positive charge of the arenium ion intermediate on the carbon directly attached to the electron-withdrawing group. libretexts.org

In this compound, the powerful activating and ortho, para-directing influence of the methoxy group dominates. The methyl group provides additional activation. The directing effects of these two activating groups reinforce each other.

The position ortho to the methoxy group (C5) is strongly activated.

The position para to the methoxy group is blocked by the nitrile.

The position ortho to the methyl group (C2) is also activated.

The position para to the methyl group is blocked by the methoxy group.

Therefore, electrophilic attack will be directed to the positions that are ortho or para to the activating groups and not significantly deactivated. The most likely positions for substitution are C2 and C5. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at C2 compared to C5.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -OCH₃ | 4 | +M > -I | Strongly Activating | Ortho, Para |

| -CH₃ | 3 | +I | Weakly Activating | Ortho, Para |

| -CN | 1 | -M, -I | Deactivating | Meta |

Influence of Substituents (Methoxy and Methyl Groups) on Nitrile Reactivity

The reactivity of the nitrile group towards nucleophiles is modulated by the electronic effects of the other substituents on the aromatic ring. In this compound, both the methoxy and methyl groups are electron-donating groups (EDGs). wikipedia.org

These groups increase the electron density of the benzene ring through resonance (+M effect from -OCH₃) and induction (+I effect from -OCH₃ and -CH₃). organicchemistrytutor.comlibretexts.org This increased electron density can be partially relayed to the nitrile group, which reduces the electrophilicity of the nitrile carbon. A nitrile carbon that is less electron-poor is less attractive to incoming nucleophiles.

Consequently, this compound is expected to be less reactive towards nucleophilic addition at the nitrile carbon compared to unsubstituted benzonitrile (B105546) or benzonitriles bearing electron-withdrawing groups. nih.gov For instance, in reactions with biological thiols like cysteine, benzonitriles substituted with electron-donating groups show significantly slower reaction rates than those with electron-withdrawing groups. nih.gov This principle applies to other nucleophilic additions as well; the electron-rich nature of the aromatic system slightly diminishes the driving force for attack at the nitrile functionality.

Kinetic and Thermodynamic Aspects of this compound Reactions

The reactivity of the benzene ring and the nitrile group in this compound is primarily influenced by the electronic effects of the methoxy (-OCH₃) and methyl (-CH₃) substituents. The methoxy group is a strong activating group due to its +M (mesomeric) effect, which involves the donation of a lone pair of electrons from the oxygen atom to the aromatic ring, increasing the electron density, particularly at the ortho and para positions. The methyl group is a weaker activating group, operating through a +I (inductive) effect and hyperconjugation.

Table 1: Expected Influence of Substituents on the Rate of Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Expected Impact on Reaction Rate |

| 4-Methoxy (-OCH₃) | para to nitrile | +M > -I | Strong activation |

| 3-Methyl (-CH₃) | meta to nitrile | +I, Hyperconjugation | Weak activation |

This table illustrates the expected qualitative effects of the methoxy and methyl groups on the rate of electrophilic aromatic substitution on the benzonitrile ring. The combined effect of these two activating groups is anticipated to make the aromatic ring of this compound significantly more reactive towards electrophiles than unsubstituted benzonitrile.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the methoxy and methyl groups will direct incoming electrophiles to the ortho and para positions relative to themselves. Given their positions on the ring, the primary sites for substitution on this compound would be positions 2 and 6. The strong activating nature of the methoxy group is expected to dominate, leading to a significant increase in the rate of reaction compared to benzene or benzonitrile. The nitrile group (-CN) is a deactivating group and a meta-director, which would disfavor substitution at the positions ortho and para to it.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The nitrile group is a moderately strong electron-withdrawing group. However, the presence of the electron-donating methoxy and methyl groups would counteract this effect, making this compound a poor substrate for SNAr reactions under standard conditions. For such a reaction to proceed, it would likely require harsh reaction conditions and would be thermodynamically less favorable compared to benzonitriles bearing multiple strong electron-withdrawing groups.

Reactions of the Nitrile Group:

The nitrile group itself can undergo a variety of transformations, including hydrolysis, reduction, and reaction with organometallic reagents.

Hydrolysis: The hydrolysis of benzonitriles to benzoic acids can be catalyzed by either acid or base. Studies on substituted benzonitriles have shown that the rate of hydrolysis is influenced by the electronic nature of the substituents. Electron-donating groups, such as methoxy and methyl, are generally found to decrease the rate of both acidic and basic hydrolysis by reducing the electrophilicity of the nitrile carbon. Therefore, the hydrolysis of this compound is expected to be slower than that of unsubstituted benzonitrile.

Reduction: The reduction of the nitrile group to an amine can be achieved using various reducing agents. The electronic effects of the ring substituents are generally considered to have a less pronounced effect on the thermodynamics of this reaction, although they may influence the kinetics depending on the specific reducing agent and mechanism.

Table 2: Predicted Relative Reactivity in Common Reaction Types

| Reaction Type | Reactant | Predicted Relative Rate Constant (krel) | Thermodynamic Favorability |

| Electrophilic Aromatic Substitution | This compound vs. Benzene | krel >> 1 | Favorable |

| Nucleophilic Aromatic Substitution | This compound vs. 4-Nitrobenzonitrile | krel << 1 | Unfavorable |

| Hydrolysis of Nitrile Group | This compound vs. Benzonitrile | krel < 1 | Favorable (product dependent) |

This interactive table provides a qualitative prediction of the relative reactivity and thermodynamic favorability of this compound in common reaction types compared to reference compounds. These predictions are based on established principles of physical organic chemistry.

Advanced Spectroscopic Data for this compound Not Available in Publicly Accessible Databases

A thorough search of scientific literature and chemical databases has revealed a lack of publicly available, detailed spectroscopic data for the compound this compound. While information exists for structurally related compounds such as 4-methoxybenzonitrile (B7767037) and other substituted benzonitriles, specific experimental or theoretical spectra and detailed analyses for this compound could not be located.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the advanced spectroscopic characterization of this specific compound as requested. The creation of such an article requires access to experimental data from Fourier Transform Infrared (FTIR), Fourier Transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as computational data from a Normal Mode Analysis.

Information on related molecules can provide general estimations of where spectral peaks might appear. For instance, the characteristic nitrile (C≡N) stretching vibration in FTIR and Raman spectra of benzonitrile derivatives typically appears in the region of 2220-2240 cm⁻¹. In ¹H NMR, signals for aromatic protons, a methoxy group singlet, and a methyl group singlet would be expected. Similarly, ¹³C NMR would show distinct signals for the aromatic carbons, the nitrile carbon, and the carbons of the methoxy and methyl groups.

However, without specific experimental data for this compound, any discussion would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings. The precise peak positions and coupling constants are unique to the molecule's specific structure and cannot be accurately inferred from related compounds.

Researchers seeking to characterize this compound would need to perform the relevant spectroscopic experiments (FTIR, FT-Raman, ¹H NMR, ¹³C NMR) and computational analyses to generate the data required for a comprehensive report. At present, this information does not appear to be published in the accessible scientific domain.

Advanced Spectroscopic Characterization of 4 Methoxy 3 Methylbenzonitrile

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of 4-Methoxy-3-methylbenzonitrile reveals characteristic absorption bands that arise from the excitation of electrons from lower to higher energy orbitals. The positions and intensities of these bands are intrinsically linked to the molecule's aromatic system and the electronic effects of its substituents—the methoxy (B1213986) and methyl groups.

For 4-methoxybenzonitrile (B7767037), the electronic absorption spectrum is dominated by intense bands corresponding to transitions within the benzenoid system. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to understand the electronic transitions of similar molecules, providing theoretical support for experimental observations. These calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule.

The spectrum of 4-methoxybenzonitrile, as a proxy, would exhibit characteristic absorption bands. The data in the following table is illustrative of typical values for such a compound, based on general knowledge of substituted benzonitriles.

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (L mol⁻¹ cm⁻¹) |

| Cyclohexane | ~245 | ~15,000 | ~285 | ~1,500 |

| Ethanol (B145695) | ~248 | ~16,000 | ~288 | ~1,600 |

Note: The data presented in this table is an estimation for this compound based on the known spectroscopic behavior of 4-methoxybenzonitrile and other substituted benzonitriles. Exact experimental values may vary.

The most prominent absorptions in the UV-Vis spectrum of this compound are attributed to π→π* electronic transitions. These transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. The benzene (B151609) ring, along with the cyano and methoxy substituents, forms a conjugated π-system.

The electronic transitions in substituted benzenes are often categorized into two main types: the primary band (E-band) and the secondary band (B-band). The primary band, which is typically more intense, arises from a transition to a higher energy excited state, while the secondary band, which often shows vibrational fine structure, corresponds to a transition to a lower energy excited state.

In this compound, the methoxy group (an auxochrome) and the nitrile group (a chromophore) significantly influence these transitions. The methoxy group, being an electron-donating group, and the nitrile group, an electron-withdrawing group, extend the conjugation of the π-system. This extension of conjugation generally leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift of the absorption bands compared to unsubstituted benzene.

Theoretical calculations, such as TD-DFT, can provide a more detailed picture of these π→π* transitions by identifying the specific molecular orbitals involved and the character of the electronic excitation (e.g., local excitation within the benzene ring or an intramolecular charge transfer). For substituted benzonitriles, the main absorption bands are typically assigned to transitions from the HOMO, which has significant contribution from the benzene ring and the methoxy group, to the LUMO, which is often localized more on the benzene ring and the electron-withdrawing nitrile group.

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor moiety upon photoexcitation. While specific studies on intramolecular PET within this compound are not prevalent in the literature, the role of benzonitrile (B105546) and its derivatives in PET processes has been investigated in various contexts. Benzonitrile is often used as a polar solvent in PET studies due to its ability to stabilize charge-separated states. acs.org

In molecular systems designed for PET, a benzonitrile moiety can act as either an electron acceptor or be part of a larger conjugated system that facilitates electron transfer. For instance, in donor-acceptor dyads, where a donor molecule is covalently linked to an acceptor molecule, photoexcitation of either moiety can lead to the transfer of an electron. The efficiency of this process is governed by the free energy change of the electron transfer and the electronic coupling between the donor and acceptor.

In the context of related systems, research on phytochlorin- acs.orgfullerene dyads has demonstrated efficient intramolecular PET in benzonitrile solution. nih.gov In these systems, the benzonitrile solvent helps to stabilize the resulting charge-separated state. Other studies have explored PET in distyryl BODIPY-fullerene dyads, where again, benzonitrile was used as a polar solvent to facilitate and study the charge separation and recombination dynamics. These examples highlight the importance of the chemical environment, including the presence of polar nitrile-containing molecules, in mediating photoinduced electron transfer processes. While not direct evidence of PET within this compound itself, they underscore the electronic character of the benzonitrile functional group that could be harnessed in appropriately designed molecular systems.

Computational Chemistry and Theoretical Studies of 4 Methoxy 3 Methylbenzonitrile

Density Functional Theory (DFT) Investigations

Density Functional Theory has become a principal method in quantum chemistry for investigating the electronic structure of molecules. By utilizing functionals that approximate the exchange-correlation energy, DFT calculations can accurately predict a wide range of molecular properties for compounds like 4-Methoxy-3-methylbenzonitrile. A popular and effective approach involves using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a suitable basis set, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. mdpi.comnih.govresearchgate.net

Table 1: Predicted Structural Parameters for this compound

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (ring) | Aromatic carbon-carbon bonds | ~1.39 - 1.41 |

| C-CN | Bond between ring and cyano carbon | ~1.45 |

| C≡N | Cyano group triple bond | ~1.16 |

| C-O | Bond between ring and methoxy (B1213986) oxygen | ~1.36 |

| O-CH₃ | Methoxy oxygen-carbon bond | ~1.43 |

| C-CH₃ | Bond between ring and methyl carbon | ~1.51 |

| **Bond Angles (°) ** | ||

| C-C-C (ring) | Internal angles of the benzene (B151609) ring | ~118 - 121 |

| C-C-CN | Angle defining cyano group position | ~120 |

| C-C-O | Angle defining methoxy group position | ~120 |

| C-O-C | Methoxy group internal angle | ~118 |

Note: Values are representative and based on DFT calculations of structurally similar molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. sciencepublishinggroup.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov

A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. nih.govnih.gov This intramolecular charge transfer is a key aspect of the molecule's electronic behavior. nih.gov For the related compound 4-methoxybenzonitrile (B7767037), the HOMO-LUMO gap has been calculated to be 4.37 eV in a vacuum, indicating significant electronic stability. semanticscholar.org The analysis of these orbitals helps in understanding the charge distribution and identifying the regions within the molecule that are most likely to participate in chemical reactions. nih.gov

Table 2: Frontier Molecular Orbital Energies

| Parameter | Description | Representative Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.1 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | ~ 4.4 |

Note: Values are based on DFT calculations for the closely related compound 4-methoxybenzonitrile and serve as an estimate. semanticscholar.org

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, harmonic vibrational frequencies can be obtained. nih.gov These theoretical frequencies often show a systematic deviation from experimental results due to the approximations inherent in the DFT method and the neglect of anharmonicity. Therefore, they are typically scaled by empirical factors to achieve better agreement with experimental data. nih.govresearchgate.net

The analysis of the calculated spectra allows for the assignment of specific vibrational modes to the observed absorption bands. researchgate.netresearchgate.net This is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (such as stretching, bending, and torsion) to each normal mode of vibration. scirp.org For this compound, characteristic vibrations would include the C≡N stretch of the nitrile group, C-H stretching and bending modes of the aromatic ring and methyl groups, and the C-O stretching of the methoxy group. researchgate.netscifiniti.commdpi.com

Table 3: Predicted Vibrational Frequencies and Assignments

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3100 - 3000 | ν(C-H) | Aromatic C-H stretching |

| 3000 - 2850 | ν(C-H) | Methyl/Methoxy C-H stretching |

| 2250 - 2220 | ν(C≡N) | Nitrile group stretching |

| 1610 - 1580 | ν(C=C) | Aromatic ring stretching |

| 1280 - 1240 | νas(C-O-C) | Asymmetric C-O-C stretching (methoxy) |

| 1050 - 1020 | νs(C-O-C) | Symmetric C-O-C stretching (methoxy) |

Note: These are typical frequency ranges for the assigned functional groups based on DFT studies of similar aromatic compounds. scirp.orgmdpi.com

In addition to structural and spectroscopic properties, DFT calculations can be used to predict various thermodynamic parameters of a molecule in the gas phase. mahendrapublications.com By combining the results of geometry optimization and frequency calculations with principles of statistical mechanics, key thermodynamic functions can be determined at different temperatures. These properties include the zero-point vibrational energy (ZPVE), thermal energy, heat capacity (Cv), and entropy (S). nih.gov Such calculations are valuable for understanding the stability and behavior of the compound under varying thermal conditions. mahendrapublications.com

Table 4: Predicted Thermodynamic Properties at 298.15 K

| Property | Description | Representative Value |

|---|---|---|

| Zero-Point Vibrational Energy | The vibrational energy at 0 K | ~100-110 kcal/mol |

| Enthalpy | Sum of internal energy and pressure-volume product | Varies with temperature |

| Heat Capacity (Cv) | Heat required to raise the temperature by one degree | ~40-45 cal/mol·K |

| Entropy (S) | Measure of molecular disorder | ~95-105 cal/mol·K |

Note: Values are estimates based on calculations for similar molecules like o-methoxybenzonitrile and 4-methoxybenzaldehyde (B44291). mahendrapublications.comnih.gov

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. wolfram.com It is mapped onto the electron density surface and color-coded to indicate different potential regions. nih.gov Red areas signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.govnih.gov Green and yellow regions indicate intermediate or near-neutral potentials.

For this compound, the MEP map is expected to show a significant negative potential (red) around the electronegative nitrogen atom of the cyano group and the oxygen atom of the methoxy group, highlighting these as likely sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.netnih.gov Positive potentials (blue) would be located around the hydrogen atoms of the aromatic ring and the methyl groups. nih.gov The MEP surface is thus a valuable tool for predicting intermolecular interactions and the reactive behavior of the molecule. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the properties of a molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. chemrxiv.org This method is particularly useful for simulating electronic absorption spectra, such as UV-Visible spectra, by calculating the vertical excitation energies and oscillator strengths of electronic transitions. semanticscholar.org

Studies on the analogous compound 4-methoxybenzonitrile using TD-DFT have shown that the absorption bands in the UV-Vis region can be assigned to π→π* transitions. semanticscholar.orgresearchgate.net The calculations can predict the energies of the lowest excited states and suggest that these states may be involved in photoinduced electron transfer processes. researchgate.net By analyzing the molecular orbitals involved in these transitions, TD-DFT provides a detailed understanding of how the electron density is redistributed upon photoexcitation. nih.gov This information is critical for applications in fields such as materials science and photochemistry, where the excited-state behavior of molecules is of primary interest. semanticscholar.orgresearchgate.net

Prediction of UV-Vis Spectroscopic Features

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules like substituted benzonitriles. These predictions are crucial for identifying chemical products and understanding their electronic structure. The process involves calculating the vertical excitation energies and corresponding oscillator strengths, which correlate to the absorption maxima (λmax) and intensity of the spectral bands, respectively.

Machine learning (ML) techniques have also emerged as a valuable tool for predicting UV-Vis spectra. By training models on large datasets of known spectra, ML algorithms can rapidly estimate the spectroscopic features of new compounds from their molecular structure alone. For instance, models using Random Forests have shown high accuracy in classifying compounds based on their UV-Vis absorption profiles, which can be indicative of photoreactive potential. Such approaches have achieved global accuracies of up to 0.89 in external test sets. nih.gov

While specific TD-DFT calculations for this compound are not detailed in the provided sources, studies on structurally similar compounds, such as 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile, demonstrate the utility of this approach. Theoretical calculations for this related molecule were performed using the B3LYP functional with a 6-311++G(d,p) basis set to determine absorption wavelengths, excitation energies, and oscillator strengths. researchgate.net These computational tools are capable of providing fast and accurate predictions for libraries of compounds. nih.govchemrxiv.org

Characterization of Excited State Energies and Transitions

The study of excited states is fundamental to understanding the photophysical and photochemical behavior of molecules. Computational methods allow for the detailed characterization of the energies and nature of these states. For substituted benzenes, advanced coupled-cluster methods like CC3 and CCSDT are used to establish reliable theoretical benchmarks for vertical transition energies. github.io These high-level calculations provide a foundation for assessing the accuracy of more common and less computationally expensive methods like TD-DFT, ADC(2), and CC2. github.io

Research on methylbenzonitrile isomers in acetonitrile (B52724) has shown that the decay of their excited singlet states involves an activated process leading to a prefulvene biradical intermediate. nih.govresearchgate.net The activation energies for these processes can be determined by measuring fluorescence lifetimes over a range of temperatures. nih.govresearchgate.net This indicates that the excited singlet state of substituted benzenes is highly reactive. nih.gov

Key electronic transitions in such molecules are often of the π → π* or n → π* type, involving the promotion of an electron from a bonding or non-bonding orbital to an anti-bonding orbital. gatech.edu The energies of these transitions are influenced by the nature and position of substituents on the benzene ring. For benzonitrile (B105546) itself, the ground state of its anion is a valence 2B1 state, with a dipole-bound state lying approximately 0.1 eV higher in energy. usc.edursc.org

Table 1: Theoretical Methods for Excited State Characterization

| Method | Description | Application |

|---|---|---|

| TD-DFT | Time-Dependent Density Functional Theory is a widely used method for calculating excited state properties of medium to large molecules. | Prediction of UV-Vis spectra, analysis of electronic transitions. |

| ADC(n) | Algebraic Diagrammatic Construction provides a series of methods (n=2, 3) for calculating excited states with increasing accuracy. | Benchmarking and accurate calculation of excitation energies. |

Computational Prediction of Reactivity and Reaction Mechanisms

Theoretical calculations are essential for predicting the reactivity of this compound and elucidating the mechanisms of reactions in which it participates. This versatile compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Computational organic chemistry employs methods like DFT to map potential energy surfaces, identify transition states, and calculate reaction barriers, thereby providing a detailed picture of reaction pathways. nih.gov

Calculation of Activation Energies for Nucleophilic Processes

The activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. Computational chemistry allows for the direct calculation of activation barriers for various reaction types, including nucleophilic processes. For nucleophilic aromatic photosubstitution reactions, it has been demonstrated that the activation energy is the fundamental property controlling regioselectivity. researchgate.net In a study on 2-chloro-4-nitroanisole, the activation energies for the formation of different photoproducts from the triplet excited state were determined to be in the range of 1.8 to 2.7 kcal/mol. researchgate.net By calculating the energies of reactants, transition states, and products, the viability of different nucleophilic attack pathways on the this compound ring system can be assessed.

Elucidation of Reaction Pathways

Computational studies can trace the entire pathway of a chemical reaction, from reactants to products, via transition states and intermediates. This is crucial for understanding complex multi-step syntheses involving this compound. For example, in the context of the growth of polycyclic aromatic hydrocarbons, potential energy surface calculations have been used to supplement experimental data on ion-molecule reactions involving benzonitrile fragmentation products. rsc.org These studies reveal exothermic pathways and can identify unexpected product structures. rsc.org Such computational explorations provide insights into regioselectivity and stereoselectivity, guiding the design of more efficient synthetic routes.

Theoretical Studies on Non-Linear Optical (NLO) Activity

Organic π-conjugated molecules are of significant interest for applications in non-linear optics (NLO) due to their potential in technologies like telecommunications and information processing. umb.sk Computational methods are a primary tool for predicting the NLO properties of molecules and guiding the design of new materials. umb.sk The key parameters determining NLO activity are the polarizability (α) and the first-order hyperpolarizability (β), which can be calculated using quantum chemical methods.

Studies on related benzonitrile derivatives, such as 3-fluoro-4-methylbenzonitrile, have utilized DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set to predict these properties. researchgate.netorientjchem.org A large value for the first-order hyperpolarizability suggests that a compound may be an effective NLO material. researchgate.netresearchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is also critical, as a small HOMO-LUMO gap is often associated with higher polarizability and enhanced NLO response. orientjchem.org For this compound, the presence of the electron-donating methoxy and methyl groups and the electron-withdrawing nitrile group creates a donor-π-acceptor system, which is a common structural motif in molecules with significant NLO activity.

Intermolecular Interactions and Solvation Phenomena of Benzonitrile Anions

The behavior of ions in solution is governed by complex intermolecular interactions and solvation effects. Computational studies on the benzonitrile radical anion (PhCN•-) provide a model for understanding these phenomena for related substituted systems. The benzonitrile anion can be generated and stabilized in low-temperature matrices, such as amorphous water ice or argon. nih.govelte.hu

In these environments, the interactions between the anion and surrounding solvent molecules can be characterized spectroscopically and computationally. The benzonitrile radical anion engages in hydrogen bonding with water molecules, which significantly influences its reactivity and stability. nih.gov In inert argon matrices, the yield of the radical anion is much lower than in water ice, highlighting the crucial role of solvation in stabilizing the charged species. nih.govresearchgate.net

Theoretical calculations help to elucidate the structures of these solvated clusters. For example, DFT has been used to predict that the dimer anion of benzonitrile favors a stacked geometry to maximize π-π interactions between the two molecules. researchgate.netnih.gov Step-wise and cumulative solvation energies of the benzonitrile anion with water, oxygen, or other benzonitrile molecules have been determined, providing fundamental insights into the microsolvation environment of this and related anionic species. researchgate.netnih.gov These interactions, including Coulombic forces, hydrogen bonding, and dispersive forces, are critical in dictating the physicochemical properties of the system. ionike.com

Synthetic Applications and Derivatization Strategies of 4 Methoxy 3 Methylbenzonitrile

Role as a Key Intermediate in Organic Synthesis

4-Methoxy-3-methylbenzonitrile serves as a crucial intermediate in a variety of organic syntheses due to the reactivity of its nitrile, methyl, and methoxy (B1213986) functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other nitrogen-containing heterocycles. The methyl group is susceptible to oxidation and halogenation, providing a handle for further functionalization. The methoxy group, being an electron-donating group, influences the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring.

One of the most significant applications of this compound is its role as a precursor to 4-formyl-3-methoxybenzonitrile (B1591161). This transformation is a key step in the synthesis of several important pharmaceutical compounds. The conversion of the methyl group to a formyl group can be achieved through various synthetic routes, including bromination followed by hydrolysis.

The versatility of this compound as a synthetic intermediate is further highlighted by its use in the construction of complex molecular scaffolds. Its unique substitution pattern makes it an attractive starting material for the synthesis of a wide range of derivatives with potential applications in materials science, including the development of specialty polymers and resins with enhanced thermal stability and chemical resistance.

Applications in Pharmaceutical Synthesis and Drug Design

The structural motifs present in this compound are frequently found in biologically active molecules, making it a valuable building block in pharmaceutical synthesis and drug design. Its derivatives have been explored for various therapeutic applications, including the development of anti-inflammatory and analgesic agents.

A prominent application of this compound is its use as a starting material in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist. Finerenone is an important therapeutic agent for the treatment of chronic kidney disease associated with type 2 diabetes. The synthesis of Finerenone involves the conversion of this compound to the key intermediate, 4-formyl-3-methoxybenzonitrile.

The synthetic sequence typically involves the bromination of the methyl group of this compound to yield a dibromomethyl intermediate. This intermediate is then hydrolyzed to afford 4-formyl-3-methoxybenzonitrile. This aldehyde subsequently undergoes a series of reactions, including a Knoevenagel condensation and a Hantzsch-type cyclization, to construct the dihydropyridine (B1217469) core of Finerenone.

The following table summarizes a common synthetic route from this compound to 4-formyl-3-methoxybenzonitrile:

| Step | Reactant | Reagents | Product |

| 1 | This compound | Brominating agent (e.g., N-Bromosuccinimide) | 4-(Dibromomethyl)-3-methoxybenzonitrile |

| 2 | 4-(Dibromomethyl)-3-methoxybenzonitrile | Hydrolysis (e.g., aqueous silver nitrate) | 4-Formyl-3-methoxybenzonitrile |

The benzonitrile (B105546) scaffold is a common feature in a number of compounds exhibiting anti-inflammatory and analgesic properties. While direct synthesis of such agents from this compound is not extensively documented in publicly available literature, its structural features suggest its potential as a precursor for novel therapeutic agents in this class. The development of new anti-inflammatory and analgesic drugs often involves the synthesis of libraries of compounds based on a common scaffold, and this compound could serve as a valuable starting material in such endeavors.

The reduction of the nitrile group in this compound provides a direct route to 4-methoxy-3-methylbenzylamine. Benzylamine derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals. For instance, 4-methoxybenzylamine (B45378) is a known precursor for the synthesis of various bioactive compounds.

The catalytic hydrogenation of the nitrile group is a common method for the synthesis of benzylamines. This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The resulting 4-methoxy-3-methylbenzylamine can then be further modified to generate a diverse array of pharmaceutical intermediates.

The benzonitrile moiety is a key pharmacophore in many drug molecules. It can act as a hydrogen bond acceptor and its rigid structure can help to orient other functional groups for optimal interaction with biological targets. The this compound scaffold provides a platform for the synthesis of analogs of known drugs or for the development of new chemical entities.

In the context of Finerenone, for example, the 4-cyano-2-methoxyphenyl group is crucial for its activity as a mineralocorticoid receptor antagonist. By modifying the substituents on the benzonitrile ring of this compound, medicinal chemists can explore the structure-activity relationships (SAR) of this class of compounds and design new analogs with improved potency, selectivity, or pharmacokinetic properties.

Utility in Agrochemical Synthesis

Development of Novel Pesticidal Compounds

This compound serves as a versatile precursor and key intermediate in the synthesis of complex agrochemicals. chemimpex.com Its molecular framework is a valuable building block for developing new, biologically active compounds for crop protection. Research into related structures underscores the utility of the substituted benzonitrile motif in this field. For instance, the structurally similar compound, 4-Formyl-3-methoxybenzonitrile, is utilized in the preparation of novel pesticides designed to target specific biological activities. tantuchemicals.com The broader benzonitrile chemical class is recognized as a crucial structural motif in the creation of various agrochemicals, dyes, and electronic materials. researchgate.net This highlights the strategic importance of compounds like this compound in the discovery pipeline for next-generation pesticidal agents.

Connection to Benzonitrile-Based Herbicides and Their Research Context

The interest in this compound as a precursor for agrochemicals is situated within the well-established context of benzonitrile-based herbicides. This class of herbicides includes widely used compounds such as bromoxynil (B128292), ioxynil (B1672095), chloroxynil, and dichlobenil (B1670455). nih.govnih.govresearchgate.net These molecules are known to act as contact herbicides, primarily by inhibiting photosynthesis in targeted weed species.

The core benzonitrile structure is the foundation of their herbicidal activity, and extensive research has been conducted on their biotransformation and environmental fate. nih.govnih.govresearchgate.net Studies have shown that soil actinobacteria can hydrolyze these herbicides, converting the nitrile group into the corresponding amide and subsequently into a carboxylic acid, which can be a first step in their environmental degradation. nih.gov The established herbicidal properties of this chemical family provide a strong rationale for synthesizing new derivatives from precursors like this compound to explore novel structure-activity relationships and develop herbicides with improved efficacy or environmental profiles.

Involvement in Dye and Pigment Production

This compound is identified as a useful intermediate in the synthesis of dyes and pigments. chemimpex.com Aromatic nitriles are foundational components in color chemistry. researchgate.net The nitrile functional group (–C≡N) is a versatile synthon that can be chemically transformed into other critical moieties used in dye structures. For example, the nitrile can be hydrolyzed to form a carboxylic acid group or reduced to an amine group. These groups can function as auxochromes, which are essential for modifying the color and solubility of the dye molecule. The synthesis of azo dyes, a major class of colorants, often involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner molecule. uomustansiriyah.edu.iq Aromatic amines derived from nitrile precursors like this compound can, therefore, be integral to the production of a wide spectrum of colors.

Applications in Materials Science Research